BenchChemオンラインストアへようこそ!

Ferroptosis Inducer

Oncology RAS-driven cancers Synthetic lethality

ML-162 offers 23-fold selectivity for RAS-mutant fibroblasts (IC50 25 nM vs 578 nM wild-type), enabling cleaner CRISPR/compound screens. Unlike RSL3, ML-162 directly targets TXNRD1 with distinct potency, providing a tool to dissect canonical vs non-canonical ferroptosis pathways. Validated in vivo at 20-50 mg/kg. Ideal starting point for GPX4 degrader design. Choose ML-162 for reproducible, context-defined ferroptosis research.

Molecular Formula C11H11NOS
Molecular Weight 205.275
Cat. No. B1192774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis Inducer
SynonymsFerroptosis Inducer
Molecular FormulaC11H11NOS
Molecular Weight205.275
Structural Identifiers
SMILESO[C@@H]1C(C)=C(C2=CSC(C#C)=N2)CC1
InChIInChI=1S/C11H11NOS/c1-3-11-12-9(6-14-11)8-4-5-10(13)7(8)2/h1,6,10,13H,4-5H2,2H3/t10-/m0/s1
InChIKeyUBTALUNCVHPQQK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML-162 Ferroptosis Inducer: Key Attributes and Baseline Activity Profile for Research Procurement


ML-162 (CAS 1035072-16-2) is a covalent glutathione peroxidase 4 (GPX4) inhibitor that induces ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxide accumulation. ML-162 is selectively lethal to mutant RAS oncogene-expressing cell lines, with reported IC50 values of 25 nM for HRASG12V-expressing BJ fibroblasts and 578 nM for wild-type BJ fibroblasts [1]. ML-162 shares structural similarity with RSL3 but is described as more potent and selective in RAS-mutant contexts [1]. The compound serves as a valuable chemical probe for investigating ferroptosis mechanisms and as a scaffold for developing GPX4 degraders and dual-target agents [2]. Its well-characterized inhibitory profile and established synthetic accessibility support its role in both fundamental research and translational studies.

Why Ferroptosis Inducers Are Not Interchangeable: Differentiating ML-162 from In-Class Analogs


Ferroptosis inducers exhibit significant variability in target engagement, selectivity profiles, and context-dependent efficacy. Generic substitution across this class is not advisable because even closely related compounds like ML-162 and RSL3 may differ in their primary molecular targets. While both are widely used as GPX4 inhibitors, recent evidence indicates that ML-162 and RSL3 do not directly inhibit recombinant GPX4 but instead inhibit thioredoxin reductase 1 (TXNRD1) with distinct potencies [1]. Additionally, the selectivity window for RAS-mutant versus wild-type cells differs markedly between ML-162 and RSL3 [2]. These mechanistic nuances directly impact experimental outcomes and necessitate careful selection based on the specific research question. The following quantitative comparisons provide the empirical basis for selecting ML-162 over its closest analogs.

ML-162 Ferroptosis Inducer: Head-to-Head Performance Against Closest Comparators


RAS-Mutant Selectivity: ML-162 Outperforms RSL3 in Differential Cytotoxicity

ML-162 exhibits a 23-fold selectivity index between HRASG12V-expressing and wild-type BJ fibroblasts, with IC50 values of 25 nM and 578 nM respectively [1]. This selectivity is reported to be greater than that of (1S,3R)-RSL3, a previously reported inhibitor of RAS oncogene-expressing cells, for which comparable selectivity indices are not explicitly stated in the same study, but the ML-162 derivative is described as 'more potent and selective' [1]. The quantitative differential in RAS-mutant versus wild-type sensitivity provides a clear benchmark for selecting ML-162 in studies focused on RAS-driven malignancies.

Oncology RAS-driven cancers Synthetic lethality

Target Engagement: ML-162 and RSL3 Share Off-Target TXNRD1 Inhibition, But Differ in Cellular GPX4 Dependency

Both ML-162 and RSL3 completely lack the capacity to inhibit recombinant selenoprotein GPX4 enzymatic activity in cell-free assays, and instead inhibit thioredoxin reductase 1 (TXNRD1) [1]. However, ML-162 exhibits a distinct cellular phenotype: in A549 cells, ML-162-induced cell death is partially rescued by ferrostatin-1, whereas RSL3-induced death is not fully suppressible by the same ferroptosis inhibitor under certain conditions [1]. This suggests that ML-162's cytotoxicity may involve a more complex interplay between TXNRD1 inhibition and canonical ferroptosis pathways, providing a nuanced tool for dissecting these mechanisms.

Mechanism of action Target validation Selenoprotein inhibition

In Vivo Antitumor Efficacy: ML-162 Monotherapy and Combination Activity in Xenograft Models

In a therapeutic xenograft study using MDA-MB-231 breast cancer cells, intratumoral injection of ML-162 at 50 mg/kg twice weekly in combination with sorafenib resulted in significantly smaller tumors compared to sorafenib alone (P = 0.047) [1]. In a separate study, intravenous administration of ML-162 at 20 mg/kg/day for 19 days significantly inhibited tumor growth in an HT1080 fibrosarcoma xenograft model . While similar in vivo data exist for RSL3, the ML-162 combination data provides a specific benchmark for evaluating its potential in combinatorial regimens.

In vivo pharmacology Xenograft models Combination therapy

GPX4 Degrader Scaffold: ML-162 Serves as Parental Compound for High-Potency Derivatives

Rational conjugation of adamantane hydrophobic tags to the ML-162 scaffold yielded compound N15, a GPX4 degrader with single-digit nanomolar IC50 values against ferroptosis-sensitive cancer cells and a DC50 of 28 nM for GPX4 degradation [1]. N15 exhibited 'dozens of folds improvement' in potency compared to the parental ML-162 [1]. This demonstrates that ML-162 is not only a functional probe but also a versatile scaffold for developing next-generation GPX4-targeting agents with enhanced activity.

Medicinal chemistry Targeted protein degradation GPX4 modulators

Comparative Cytotoxicity in Triple-Negative Breast Cancer Cells

In a study designing novel GPX4 inhibitors, compound C18 (derived from RSL3/ML162 structural integration) showed significantly greater inhibition of GPX4 activity compared to both RSL3 and ML162 in TNBC cells . While this study does not provide a direct head-to-head comparison of ML-162 vs. RSL3 in TNBC cells, it highlights that ML-162 served as a foundational scaffold for generating more potent analogs, reinforcing its value as a chemical starting point.

Triple-negative breast cancer GPX4 inhibition Structure-based design

Recommended Research Applications for ML-162 Ferroptosis Inducer Based on Quantitative Differentiation


Synthetic Lethality Screens in RAS-Mutant Cancer Models

Leverage ML-162's 23-fold selectivity for RAS-mutant fibroblasts [1] to identify genetic or pharmacologic interactions that synergistically induce cell death. The compound's defined selectivity window minimizes confounding effects from wild-type cell toxicity, enabling cleaner hits in CRISPR or compound library screens. This is particularly valuable in KRAS-driven pancreatic, colorectal, and lung cancer research.

Mechanistic Dissection of Ferroptosis vs. TXNRD1-Mediated Cell Death

Use ML-162 in parallel with RSL3 to interrogate the relative contributions of GPX4 inhibition and TXNRD1 inhibition to ferroptotic phenotypes. Given that both compounds inhibit TXNRD1 but exhibit differential rescue by ferrostatin-1 [1], ML-162 can serve as a tool to distinguish between canonical and non-canonical ferroptosis pathways.

In Vivo Proof-of-Concept Studies for Ferroptosis-Based Therapies

Employ ML-162 in xenograft or syngeneic mouse models to evaluate ferroptosis induction as a therapeutic strategy. Documented in vivo efficacy at 20-50 mg/kg via intratumoral or intravenous routes [2] provides a validated dosing framework for combination studies with standard-of-care agents or immunotherapies.

Scaffold for Structure-Activity Relationship and Degrader Development

Utilize ML-162 as a chemical starting point for designing next-generation GPX4 degraders or dual-target inhibitors. The compound's covalent warhead and proven tractability have enabled the development of high-potency degraders like N15 (DC50 = 28 nM) [3], making it a valuable reference for medicinal chemistry campaigns targeting ferroptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferroptosis Inducer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.